N-methyl-1,3,4-oxadiazol-2-amine
Description
Contextualization within the Field of Heterocyclic Chemistry
Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to organic chemistry and are integral to the structure of many natural and synthetic compounds. Among these, five-membered heterocyclic rings containing nitrogen and oxygen, such as oxadiazoles (B1248032), are of particular importance. There are four isomers of oxadiazole, with the 1,3,4-oxadiazole (B1194373) isomer being a common and stable structure that is widely studied. jchemrev.comjst.go.jpekb.eg The 1,3,4-oxadiazole ring is a versatile scaffold that can be readily synthesized and modified, making it an attractive building block for new molecules. jst.go.jp
Overview of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry and Drug Discovery
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. cuni.cz Its derivatives have been reported to exhibit a wide array of pharmacological activities. This broad spectrum of activity has established 1,3,4-oxadiazole derivatives as important subjects in the quest for new therapeutic agents. openmedicinalchemistryjournal.comnih.gov
The 1,3,4-oxadiazole ring is often considered a bioisostere for ester and amide groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, but potentially improving its metabolic stability. The diverse biological activities attributed to the 1,3,4-oxadiazole scaffold are summarized in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against a variety of bacterial and fungal strains. jchemrev.comnih.gov |
| Anticancer | Shows cytotoxic effects against various cancer cell lines. nih.govsci-hub.se |
| Anti-inflammatory | Demonstrates potential in reducing inflammation. nih.gov |
| Anticonvulsant | Exhibits activity in models of seizure disorders. jchemrev.com |
| Antitubercular | Shows promise in combating the bacteria that causes tuberculosis. cuni.cz |
| Antiviral | Some derivatives have shown activity against various viruses. jchemrev.com |
Significance of N-methyl-1,3,4-oxadiazol-2-amine and its Derivatives as Research Subjects
While extensive research has focused on the broader class of 1,3,4-oxadiazoles, this compound and its derivatives are gaining specific interest. The presence of the N-methyl group can influence the compound's physicochemical properties, such as its basicity and ability to participate in hydrogen bonding, which in turn can affect its biological activity. cymitquimica.com
Research into derivatives of this compound has revealed a range of biological activities. For instance, N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have shown potent antimycobacterial activity. cuni.cz Furthermore, various N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been synthesized and evaluated for their anticancer properties. nih.gov
The synthesis of these derivatives often involves the cyclization of precursor molecules. One common method is the oxidative cyclization of thiosemicarbazide (B42300) intermediates. jst.go.jporganic-chemistry.org The table below highlights some specific derivatives and their reported biological activities, underscoring the significance of this class of compounds in ongoing research.
| Derivative | Reported Biological Activity |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Anticancer activity with selectivity towards certain lung cancer cell lines. sci-hub.sesemanticscholar.org |
| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Anticancer and antifungal activity. sci-hub.sesemanticscholar.org |
| N-(4-Methylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Synthesized as a potential anticancer agent. nih.gov |
| N-cyclohexyl-5-((2,5-dichlorophenoxy)methyl)-1,3,4-oxadiazol-2-amine | Investigated for antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. ontosight.ai |
The continued investigation into this compound and its analogues is driven by the potential to develop novel compounds with tailored biological activities for a variety of therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJEBLQKJTZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of N Methyl 1,3,4 Oxadiazol 2 Amine and Analogues
General Synthetic Routes for 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives
The synthesis of 2-amino-1,3,4-oxadiazole derivatives is a well-established field, with several general routes available to access this important scaffold. These methods often involve the cyclization of open-chain precursors that already contain the requisite N-N-C-O-C skeleton or can generate it in situ.
Cyclization Reactions from Precursor Hydrazides and Carbothioamides
A predominant and versatile method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of acyl-hydrazinecarbothioamides (acylthiosemicarbazides). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com This approach is widely used due to the ready availability of the starting materials. The key transformation is the intramolecular cyclization with concomitant elimination of a small molecule, typically hydrogen sulfide (B99878). A major challenge in this method can be the competing cyclization to form 2-amino-1,3,4-thiadiazoles, which can complicate product purification. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The reaction conditions, including the choice of solvent and cyclizing agent, play a crucial role in directing the reaction towards the desired oxadiazole product. openmedicinalchemistryjournal.com
Another common starting point is the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by an oxidative C-O or C-S bond formation to yield the 2-amino-1,3,4-oxadiazole or thiadiazole ring, respectively. organic-chemistry.org This sequential one-pot approach is efficient and scalable. organic-chemistry.org
Similarly, the reaction between acylhydrazides and carbon disulfide is a primary route to 5-substituted-1,3,4-oxadiazole-2-thiols. bohrium.com These thiols can then be further functionalized.
Oxidative Cyclization Approaches (e.g., using I2/KI, hypervalent iodine reagents)
Oxidative cyclization of semicarbazones, which are readily prepared from the condensation of semicarbazide with aldehydes or ketones, is a powerful strategy for synthesizing 2-amino-5-aryl-1,3,4-oxadiazoles. organic-chemistry.orgthieme-connect.com Various oxidizing agents have been employed to facilitate this transformation.
Molecular iodine (I2), often in the presence of a base like potassium iodide (KI), has proven to be an effective and environmentally friendly oxidizing agent for this purpose. openmedicinalchemistryjournal.comorganic-chemistry.org This method offers high yields under mild conditions and avoids the use of toxic heavy metals. organic-chemistry.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are also highly effective for the oxidative cyclization of N'-arylidene acetohydrazides and hydrazide-hydrazones, leading to the formation of substituted 1,3,4-oxadiazoles under mild conditions and in short reaction times. asianpubs.orgorganic-chemistry.org
Other oxidizing systems that have been successfully used include:
Ceric ammonium (B1175870) nitrate (B79036) for the cyclization of semicarbazones. asianpubs.org
Potassium iodate (B108269) in water, which provides a facile route to 2-acylamino-1,3,4-oxadiazoles. nih.gov
1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for the cyclization of acylthiosemicarbazides. openmedicinalchemistryjournal.com
The general scheme for the oxidative cyclization of semicarbazones is depicted below:
Scheme 1: General Oxidative Cyclization of Semicarbazones to 2-Amino-1,3,4-oxadiazoles.
One-Pot Synthesis Strategies for Enhanced Efficiency
To improve reaction efficiency, reduce waste, and simplify purification processes, one-pot synthetic strategies have been developed for 1,3,4-oxadiazole (B1194373) derivatives. These methods combine multiple reaction steps into a single operation without the isolation of intermediates.
For instance, a one-pot, three-component reaction of N-isocyaniminotriphenylphosphorane, cyclobutanone, and aromatic carboxylic acids can produce sterically congested 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-cyclobutanol derivatives in high yields under neutral conditions. tubitak.gov.trtubitak.gov.tr Another efficient one-pot method involves the condensation of carboxylic acids with benzohydrazide (B10538) in the presence of TBTU, followed by a TsCl-mediated cyclodehydration to yield 2-phenyl-5-substituted-1,3,4-oxadiazoles. researchgate.net
One-pot procedures have also been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from readily available aldehydes and hydrazides, significantly enhancing the accessibility of these compounds. d-nb.infonih.gov
Electro-oxidative and Photocatalytic Methods for Ring Formation
In recent years, electro-oxidative and photocatalytic methods have emerged as green and sustainable alternatives for the synthesis of 1,3,4-oxadiazoles. These techniques often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.
Electro-oxidative Methods: Electrochemical oxidation provides a powerful tool for the intramolecular cyclization of aldehyde-N-aroylhydrazones to form 2,5-disubstituted-1,3,4-oxadiazoles. rsc.org This method, often carried out in an undivided cell at a platinum electrode, can provide excellent yields. rsc.orgresearchgate.net The use of a redox mediator like DABCO can enable a mild oxidative cyclization of N-acyl hydrazones without the need for stoichiometric oxidants. d-nb.infonih.gov An electrochemical approach has also been developed for the synthesis of 1,3,4-oxadiazole-2(3H)-ones using carbon monoxide as the carbonyl source. rsc.org
Photocatalytic Methods: Visible-light-mediated photocatalysis offers a highly efficient and environmentally friendly route for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles from semicarbazones. organic-chemistry.orgthieme-connect.com Common photoredox catalysts like eosin (B541160) Y, in combination with a bromine source such as CBr4, can effectively promote the oxidative heterocyclization under green LED irradiation and exposure to atmospheric oxygen. organic-chemistry.orgthieme-connect.comresearchgate.net Heterogeneous photocatalysts, such as carbon nitride-based materials and graphene acid-TiO2 nanohybrids, have also been successfully employed for the oxidative cyclization of N-acylhydrazones and the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from ketoacids and hydrazides. mpg.deacs.org These catalysts are often recyclable, adding to the sustainability of the process. mpg.deresearchgate.net
Specific Synthetic Pathways to N-methyl-1,3,4-oxadiazol-2-amine and N-Substituted Analogues
While general methods provide access to a broad range of 1,3,4-oxadiazole-2-amine derivatives, specific strategies are often required to introduce particular substituents, such as the N-methyl group.
Reaction of Aryl Hydrazides with Isocyanates/Isothiocyanates
The reaction of aryl hydrazides with isocyanates or isothiocyanates is a fundamental method for constructing the precursors to N-substituted 2-amino-1,3,4-oxadiazoles. openmedicinalchemistryjournal.com The initial reaction forms a semicarbazide or thiosemicarbazide intermediate. Subsequent cyclization, often under oxidative conditions, leads to the desired N-substituted 1,3,4-oxadiazol-2-amine.
For the synthesis of this compound, a suitable acyl hydrazide would be reacted with methyl isothiocyanate to form the corresponding N-methylthiosemicarbazide. This intermediate would then undergo cyclodesulfurization to yield the target compound. It is important to control the reaction conditions to favor the formation of the oxadiazole ring over the potential thiadiazole byproduct. openmedicinalchemistryjournal.com
An efficient synthesis of 2-imino-1,3,4-oxadiazolines has been reported from the reaction of acylhydrazides and isothiocyanates in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and molecular oxygen. nih.gov This method proceeds via an aerobic oxidation of the acylhydrazide followed by a DMAP-mediated annulation with the isothiocyanate. nih.gov
Cyclization of Hydrazinecarbothioamide Derivatives
A prominent and versatile method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives involves the oxidative cyclization of hydrazinecarbothioamide precursors, also known as acylthiosemicarbazides. jst.go.jpnih.gov This strategy typically begins with the reaction of an acid hydrazide with an isothiocyanate to form the corresponding N-substituted hydrazinecarbothioamide. jst.go.jp
The subsequent and key step is the intramolecular cyclization, which involves the elimination of a hydrogen sulfide (H₂S) molecule. jst.go.jp A common and effective method to achieve this transformation is through oxidative desulfurization. The use of an iodine (I₂) and potassium iodide (KI) mixture in a basic medium, such as sodium hydroxide (B78521) (NaOH), facilitates this ring closure. jst.go.jpnih.govjchemrev.com For instance, various 1-(isonicotinoyl)-4-aryl-hydrazinecarbothioamides have been successfully cyclized to yield 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines. jst.go.jp This method is valued for its operational simplicity and the use of relatively inexpensive and safe reagents. jchemrev.com
Alternative oxidizing agents can also be employed for this cyclization. For example, 1,3-dibromo-5,5-dimethylhydantoin has been reported as an effective reagent for converting acylthiosemicarbazides into 5-aryl-2-amino-1,3,4-oxadiazoles in high yields. nih.govjchemrev.com Furthermore, tosyl chloride in the presence of a base like pyridine (B92270) can also mediate the desulfurative cyclization of thiosemicarbazides to form the desired 2-amino-1,3,4-oxadiazole ring. jchemrev.comacs.org
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(Isonicotinoyl)-4-aryl-hydrazinecarbothioamides | I₂/KI, 4N NaOH | 5-(Pyridin-4-yl)-N-aryl-1,3,4-oxadiazol-2-amines | Not Specified | jst.go.jp |
| 2-[(Naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide | NaOH, I₂ in KI, Ethanol, Heat | 5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | 62% | nih.gov |
| Acylthiosemicarbazides | 1,3-Dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazoles | Excellent | nih.govjchemrev.com |
| Thiosemicarbazide Intermediate | p-TsCl, Triethylamine, NMP | 2-Amino-1,3,4-oxadiazoles | Not Specified | organic-chemistry.org |
Acylation and Urea (B33335) Derivative Formation on the Amino Group
The exocyclic amino group of 2-amino-1,3,4-oxadiazole derivatives is a versatile handle for further structural modifications, primarily through acylation and reactions with isocyanates to form urea derivatives. These transformations are crucial for building molecular complexity and exploring structure-activity relationships.
Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides. nih.gov The reaction is typically carried out in an inert solvent like methylene (B1212753) chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. nih.gov For example, 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine has been successfully acylated with reagents like methyl 4-(chlorocarbonyl)benzoate and 3-nitrobenzoyl chloride. nih.gov Coupling with N-protected amino acids, another form of acylation, allows for the introduction of peptide fragments onto the oxadiazole scaffold. nih.gov
Urea Derivative Formation: The reaction of 2-amino-1,3,4-oxadiazoles with isocyanates provides a direct route to the corresponding N,N'-disubstituted urea derivatives. d-nb.info This addition reaction typically proceeds by refluxing the amino-oxadiazole and the isocyanate in a suitable solvent like ethanol. For instance, 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea was synthesized by reacting the parent amine with 3-chlorophenyl isocyanate. d-nb.info These urea derivatives are of significant interest as the 2-amino-1,3,4-oxadiazole moiety can act as a bioisostere for urea, a common structural motif in bioactive compounds. nih.gov
| Oxadiazole Substrate | Reagent | Conditions | Product Class | Reference |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine | Methyl 4-(chlorocarbonyl)benzoate | Triethylamine, Methylene Chloride, RT | N-Acyl Derivative | nih.gov |
| 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | 4-Methoxybenzoyl chloride | Triethylamine, Methylene Chloride, RT | N-Acyl Derivative | nih.gov |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine | N-Boc-glycine | Coupling Agents | N-Acyl (Amino Acid Conjugate) | nih.gov |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | Ethanol, Reflux | Urea Derivative | d-nb.info |
Novel Synthetic Protocols and Green Chemistry Considerations
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and environmentally benign methodologies. These principles have been applied to the synthesis of 1,3,4-oxadiazoles and their derivatives.
Novel protocols often involve the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. nih.govnih.gov For example, a microwave-assisted, solvent-free (neat) Pudovik-type reaction has been developed for the synthesis of certain 1,3,4-oxadiazole derivatives. nih.gov Another innovative approach utilizes silica (B1680970) gel as a solid support for the synthesis of oxadiazoles (B1248032) under microwave conditions, minimizing the use of volatile organic solvents. nih.gov
In the context of green chemistry, performing reactions in water is highly desirable. An "on-water" method has been described for the synthesis of unsymmetrical ureas from the reaction of amines and isocyanates, offering a sustainable alternative that simplifies product isolation and reduces toxic waste. organic-chemistry.org Furthermore, the use of photocatalysis represents a modern and green approach. For instance, visible light-induced and photoredox-catalyzed cyclization reactions have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org The use of urea itself as an eco-friendly carbonyl source, catalyzed by indium triflate, also aligns with green chemistry principles for the formation of related carbamates. organic-chemistry.org
| Synthetic Approach | Green Chemistry Aspect | Application | Reference |
| Microwave Irradiation | Reduced reaction time, Energy efficiency | Synthesis of 1,3,4-oxadiazole derivatives | nih.gov |
| Solid Support Synthesis | Solvent reduction, Ease of purification | Synthesis of 1,2,4-oxadiazoles on silica gel | nih.gov |
| "On-Water" Synthesis | Use of water as solvent, Sustainability | Formation of urea derivatives | organic-chemistry.org |
| Photocatalysis | Use of visible light, Mild conditions | Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |
| Eco-friendly Reagents | Use of urea as a C1 source | Synthesis of carbamates | organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 1,3,4 Oxadiazol 2 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a paramount tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, precise information about the chemical environment of individual protons and carbon atoms can be obtained, providing a detailed blueprint of the molecular structure.
Proton (¹H NMR) Spectral Analysis for Proton Environments
The ¹H NMR spectrum of N-methyl-1,3,4-oxadiazol-2-amine and its derivatives provides characteristic signals that are diagnostic of the various proton environments within the molecule.
N-methyl Protons: The protons of the N-methyl group typically appear as a singlet in the upfield region of the spectrum. For instance, in 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, the methyl protons (not directly on the nitrogen, but on the tolyl group) resonate at approximately 2.34 ppm. rsc.org In N-substituted derivatives, the chemical shift of the methyl group directly attached to the nitrogen would be influenced by the electronic environment of the oxadiazole ring and any adjacent functional groups.
Amine Protons: The proton of the secondary amine (NH) in this compound gives rise to a signal whose chemical shift can be highly variable and is often concentration and solvent-dependent. In related 2-amino-1,3,4-oxadiazole derivatives, the amino protons (NH₂) appear as a broad singlet. rsc.orgd-nb.infoorientjchem.orgnih.gov For example, the NH₂ protons in 5-(p-tolyl)-1,3,4-oxadiazol-2-amine appear as a singlet at 7.19 ppm. rsc.org The NH proton in N-substituted derivatives can appear at a wide range of chemical shifts, for instance, around 12.00 ppm in some N-substituted oxadiazole derivatives. d-nb.info
Oxadiazole Ring Protons: The parent 1,3,4-oxadiazole (B1194373) exhibits a signal for its C-H protons at a downfield chemical shift of approximately 8.73 ppm (in CDCl₃), indicative of its aromatic and electron-deficient nature. chemicalbook.com In 2,5-disubstituted derivatives, these signals are absent.
Aromatic Protons: In derivatives containing aromatic substituents, the protons on these rings will give rise to signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The multiplicity and chemical shifts of these signals provide valuable information about the substitution pattern on the aromatic ring. nih.govnih.gov
Table 1: Representative ¹H NMR Spectral Data for Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | N-CH₃ (ppm) | NH (ppm) | Aromatic-H (ppm) | Other Protons (ppm) |
| 5-(p-tolyl)-1,3,4-oxadiazol-2-amine rsc.org | DMSO-d₆ | --- | 7.19 (s, 2H, NH₂) | 7.31 (d, 2H), 7.67 (d, 2H) | 2.34 (s, 3H, -CH₃) |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine d-nb.infonih.gov | DMSO-d₆ | --- | 7.62 (s, 2H, NH₂) | 7.71-8.45 (m, 4H) | --- |
| N-(5-(3-nitrophenyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide nih.gov | DMSO-d₆ | --- | 12.91 (s, 1H) | 7.73-8.61 (m, 4H) | 4.45 (s, 2H, -CH₂) |
| Parent 1,3,4-Oxadiazole chemicalbook.com | CDCl₃ | --- | --- | --- | 8.73 (s, 2H, C2-H, C5-H) |
This table is for illustrative purposes and shows data for related compounds. The exact chemical shifts for this compound would need to be experimentally determined.
Carbon (¹³C NMR) Spectral Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.
Oxadiazole Ring Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and appear at distinct chemical shifts in the downfield region of the spectrum. Typically, the C2 and C5 carbons resonate in the range of δ 150-170 ppm. d-nb.infonih.govchemicalbook.com For example, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the oxadiazole carbons appear at 169.0 and 157.3 ppm. d-nb.info In 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, these carbons are found at 169.0 and 164.7 ppm. d-nb.infonih.gov
N-methyl Carbon: The carbon atom of the N-methyl group is expected to resonate in the upfield region of the spectrum, typically in the range of δ 20-40 ppm. For instance, the methyl carbon in 2-aryl-1,3,4-oxadiazole derivatives has been reported at δ 21.59 ppm. researchgate.net
Aromatic Carbons: For derivatives with aromatic substituents, the carbon signals will appear in the typical aromatic region (δ 110-150 ppm). researchgate.netresearchgate.net The chemical shifts are influenced by the nature and position of the substituents on the aromatic ring.
Table 2: Representative ¹³C NMR Spectral Data for Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Solvent | C2 (Oxadiazole) (ppm) | C5 (Oxadiazole) (ppm) | N-CH₃ (ppm) | Aromatic Carbons (ppm) |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine d-nb.info | DMSO-d₆ | 157.3 | 169.0 | --- | 120.5, 131.4, 132.0, 137.9 |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine d-nb.infonih.gov | DMSO-d₆ | 164.7 | 169.0 | --- | 121.6, 122.4, 127.4, 130.6, 133.7, 148.5 |
| 5-(p-tolyl)-1,3,4-oxadiazol-2-amine rsc.org | DMSO-d₆ | 157.4 | 163.7 | --- | 121.7, 125.1, 129.8, 140.2 |
| Parent 1,3,4-Oxadiazole chemicalbook.com | CDCl₃ | 152.1 | 152.1 | --- | --- |
This table is for illustrative purposes and shows data for related compounds. The exact chemical shifts for this compound would need to be experimentally determined.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Exocyclic Amine Stretches
The stretching vibrations of the exocyclic amine group are particularly informative.
N-H Stretch: The N-H stretching vibration of the secondary amine in this compound is expected to appear as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. In related 2-amino-1,3,4-oxadiazole derivatives, the N-H stretching vibrations for the primary amine (NH₂) typically appear as two distinct bands in the range of 3100-3500 cm⁻¹. rsc.orgd-nb.infonih.gov For example, 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine shows NH₂ stretching bands at 3310–3400 cm⁻¹. d-nb.infonih.gov
Characterization of Oxadiazole Ring Vibrations
The vibrations of the 1,3,4-oxadiazole ring provide a characteristic fingerprint in the IR spectrum.
C=N Stretch: The C=N stretching vibration of the oxadiazole ring is typically observed in the region of 1610-1684 cm⁻¹. nih.govnih.gov
C-O-C Stretch: The C-O-C stretching vibration of the oxadiazole ring usually appears in the range of 1010-1282 cm⁻¹. nih.govajchem-a.com
Table 3: Characteristic IR Absorption Frequencies for 1,3,4-Oxadiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Exocyclic Amine (N-H) | Stretch | 3300-3500 |
| Oxadiazole Ring (C=N) | Stretch | 1610-1684 |
| Oxadiazole Ring (C-O-C) | Stretch | 1010-1282 |
This table provides general ranges. The exact frequencies for this compound would be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion, further confirming the molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1,3,4-oxadiazole derivatives, common fragmentation pathways include:
Cleavage of the oxadiazole ring: The ring can undergo cleavage, leading to the formation of characteristic fragment ions. tandfonline.comsci-hub.st
Loss of small molecules: The loss of stable neutral molecules such as HCN, CO, or N₂ can be observed. In some 2-amino-5-phenyl-1,3,4-oxadiazoles, a significant fragmentation pathway is the loss of isocyanic acid (HNCO). mdpi.com
Fragmentation of substituents: The substituents on the oxadiazole ring will also undergo characteristic fragmentation, providing further clues about the structure.
For example, in the mass spectrum of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the molecular ion peak is observed at m/z 252 (with an isotopic peak at 254 due to the presence of bromine). d-nb.info The fragmentation of various 1,3,4-oxadiazole derivatives often shows cleavage of the heterocyclic ring. tandfonline.com
X-ray Crystallography for Crystalline State Structure and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. While the specific crystal structure of the parent this compound is not widely reported, a significant body of crystallographic data exists for its closely related analogues, shedding light on the structural characteristics of this class of compounds.
The solid-state structures of 1,3,4-oxadiazole derivatives are stabilized by a variety of weak intermolecular interactions. These include classical hydrogen bonds, as well as C-H···N, C-H···O, C-H···π, and π-π stacking interactions. rsc.orgresearchgate.net The 1,3,4-oxadiazole ring itself is a key participant in these interactions, often acting as a hydrogen bond acceptor. researchgate.net
Detailed analysis of the crystal structures of various substituted 1,3,4-oxadiazol-2-amines reveals recurring motifs. For instance, N-H···N hydrogen bonds are a common feature, often leading to the formation of dimers or infinite chains that stabilize the crystal lattice. researchgate.netnih.goviucr.org In many structures, the oxadiazole ring and adjacent aromatic rings are not coplanar, with dihedral angles varying based on the nature and steric bulk of the substituents. researchgate.netnih.gov
The following tables summarize key crystallographic data and intermolecular interaction details for several representative 1,3,4-oxadiazole derivatives, illustrating the common structural features of this compound family.
Table 1: Selected Crystallographic Data for 1,3,4-Oxadiazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | C₉H₉N₃O | Monoclinic | P2₁/c | 12.161 | 5.9374 | 12.8282 | 108.012 | nih.gov |
| 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine | C₄H₅N₇O | Orthorhombic | Pnma | 6.9604 | 18.3620 | 5.8560 | 90 | tandfonline.com |
| 5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₂₄H₂₂N₄O₃ | Triclinic | P1 | 7.0629 | 12.5553 | 13.3705 | 83.678 | iucr.org |
| N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline | C₁₆H₁₅N₃O | Triclinic | P1 | 8.163 | 11.341 | 16.125 | 101.92 | researchgate.net |
| 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₃H₁₁N₃O₂ | Monoclinic | P2₁/c | - | - | - | - | iucr.org |
| 4-(5-methyl-1,3,4-oxadiazole-2yl-)-N,N′-dimethyl-phenylamine (MODPA) | C₁₁H₁₃N₃O | Monoclinic | P2₁/c | 10.2997 | 6.4840 | 15.8117 | 99.482 | bohrium.com |
Table 2: Intermolecular Interactions in Selected 1,3,4-Oxadiazole Derivatives
| Compound | Interaction Type | Description | Reference |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | N—H⋯N | Adjacent molecules are linked into a three-dimensional network. | nih.gov |
| 2-Amino-5-(2-phenyl-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | N—H⋯N, π–π stacking | The oxadiazole ring participates in intermolecular N—H⋯N hydrogen bonds, forming an infinite network. π–π stacking between parallel oxadiazole rings contributes to stabilization. | researchgate.net |
| 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine | N-H···N | These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layer. | tandfonline.com |
| 5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | N—H⋯N | Pairs of N—H⋯N hydrogen bonds link molecules into inversion dimers. | iucr.org |
| 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | N—H⋯N, C—H⋯π, π–π interactions | Inversion dimers are linked by pairs of N—H⋯N hydrogen bonds. These dimers are further connected by C—H⋯π and π–π interactions to form a three-dimensional network. | iucr.org |
| 5-(4-chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione | C–H⋯S, C–H⋯Cl, C–H⋯F, C–H⋯π, π-stacking, C–F⋯F–C, F⋯O, C–Cl⋯Cl | A multitude of weak intermolecular interactions contribute to the stabilization of the crystal structure. | rsc.org |
The planarity of the 1,3,4-oxadiazole ring is a common feature, with bond lengths within the ring suggesting significant electron delocalization. iucr.org For example, in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, the bond lengths of O1-C8 and O1-C7 are 1.3608(19) Å and 1.3754 Å, respectively. nih.gov The C-N bond lengths are also intermediate between single and double bonds. iucr.org
Computational Chemistry and in Silico Modeling of N Methyl 1,3,4 Oxadiazol 2 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of N-methyl-1,3,4-oxadiazol-2-amine. DFT calculations, particularly using methods like B3LYP with various basis sets (e.g., 6-311G++(2d,2p)), allow for the optimization of the molecule's geometry and the analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpbcs.com
The distribution and energy of these orbitals are crucial in determining the molecule's reactivity. For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically spread over the entire molecule, while the LUMO is often localized on the oxadiazole ring. clockss.orgresearchgate.net The presence of an electron-donating amino group, such as the N-methylamino group in this compound, tends to destabilize both the HOMO and LUMO levels. This leads to a decrease in the HOMO-LUMO energy gap, which can result in a red shift in the molecule's absorption spectrum. rjpbcs.com
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are instrumental in identifying the electrophilic and nucleophilic sites of the molecule. rsc.orgbenthamdirect.com For 1,3,4-oxadiazole-2-amine derivatives, the MEP maps generally show a negative potential region around the nitrogen atoms of the oxadiazole ring, indicating their susceptibility to electrophilic attack. rjpbcs.com Conversely, positive potential is observed over the hydrogen and carbon atoms. rjpbcs.com These maps are valuable in predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems. rsc.org
Table 1: Calculated Electronic Properties of Representative 1,3,4-Oxadiazole Derivatives from DFT Studies
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |
| 1,3,4-oxadiazole-2-amine | Destabilized HOMO/LUMO | Destabilized HOMO/LUMO | Decreased | Amino group substitution leads to a smaller energy gap. rjpbcs.com |
| 5-substituted 1,3,4-oxadiazoles | Varies with substituent | Varies with substituent | Varies | Reactivity and stability are influenced by the nature of the substituent at the 5-position. mdpi.com |
| N-aryl-1,3,4-oxadiazol-2-amines | - | - | - | Quantum chemical properties are calculated to understand reactivity. tandfonline.com |
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as this compound, to a specific protein target. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.
Molecular docking simulations have been performed on various derivatives of 1,3,4-oxadiazol-2-amine (B1211921) to elucidate their interactions with the active sites of different enzymes. For instance, derivatives have been docked into the active sites of microbial and fungal proteins to explore their potential as antimicrobial agents. bohrium.comorientjchem.org These studies reveal the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The N-methylamino group and the nitrogen atoms of the oxadiazole ring are often key players in forming hydrogen bonds with the protein's active site residues.
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between the ligand and the protein. mdpi.com A lower binding energy generally indicates a more stable protein-ligand complex. For derivatives of 1,3,4-oxadiazole, docking studies have shown a wide range of binding affinities depending on the specific protein target and the substituents on the oxadiazole ring. mdpi.combohrium.com The energetic landscape of binding helps in understanding the conformational changes that both the ligand and the protein may undergo to achieve the most stable binding pose.
Table 2: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives
| Derivative Class | Protein Target | Key Interactions Observed | Reference |
| 2-Amino-1,3,4-oxadiazole derivatives | α-Glucosidase | Hydrogen bonding and hydrophobic interactions with active site residues. | nih.gov |
| Thiazole-oxadiazole hybrids | Alkaline Phosphatase | Allosteric binding interactions. | rsc.org |
| 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives | Microbial proteins | Good interactions within the active site. | orientjchem.org |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations
QSAR and SAR studies are pivotal in medicinal chemistry for establishing a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity.
For 1,3,4-oxadiazole derivatives, SAR studies have been conducted to understand how different substituents on the oxadiazole ring influence their biological activity. For example, in a series of 1,3,4-oxadiazole amide derivatives, the nature of the substituent was found to be a key determinant of their inhibitory potential against certain enzymes. mdpi.com These studies often reveal that specific electronic, steric, and hydrophobic properties are required for optimal activity.
QSAR models, which are more quantitative, use statistical methods to correlate physicochemical descriptors of the molecules with their biological activity. While specific QSAR models for this compound are not widely reported, the general principles are applicable. Descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic parameters derived from DFT calculations can be used to build predictive QSAR models for this class of compounds. tandfonline.com
Bioinformatic Studies to Predict Biological Targets and Pathways
Bioinformatic approaches can be employed to predict the potential biological targets and pathways that may be modulated by this compound. By comparing the structural and electronic features of the molecule with databases of known bioactive compounds, it is possible to generate hypotheses about its mechanism of action. Techniques such as inverse docking or pharmacophore-based screening can be used to search for potential protein targets in silico. While specific bioinformatic studies on this compound are not extensively documented, the known biological activities of other 1,3,4-oxadiazole derivatives, such as antimicrobial and anticancer effects, provide a starting point for such investigations. clockss.org
Investigation of Biological Activities and Underlying Mechanistic Pathways of N Methyl 1,3,4 Oxadiazol 2 Amine Derivatives
Antimicrobial and Antibacterial Efficacy
Derivatives based on the N-methyl-1,3,4-oxadiazol-2-amine core have demonstrated notable efficacy against a range of bacterial pathogens, including those resistant to current antibiotic therapies. The structural versatility of this scaffold allows for modifications that enhance antibacterial potency and spectrum.
Activity against Gram-Positive and Gram-Negative Bacterial Strains
Research has shown that the antibacterial activity of this compound derivatives is highly dependent on the specific substitutions on the core structure. Many studies report potent activity primarily against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. For instance, a series of 5-(3,5-dinitrophenyl)-N-methyl-1,3,4-oxadiazol-2-amine derivatives showed significant antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 8.6 ± 0.03 μg/mL. In the same study, other derivatives demonstrated potent activity against the Gram-negative bacterium Klebsiella pneumoniae, with MIC values as low as 4.1 ± 0.01 μg/mL.
However, other studies have found that some derivatives lack broad-spectrum activity. For example, a piperazine-1-carboximidamide (B1302283) derivative, while potent against MRSA, was found to be ineffective at inhibiting the growth of Gram-negative bacteria such as A. baumannii, E. cloacae, K. pneumoniae, and P. aeruginosa, with MICs exceeding 64 μg/mL. rsc.org This highlights the nuanced structure-activity relationships that govern the antibacterial spectrum of these compounds. Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have also been shown to act against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. nih.gov
Table 1: In Vitro Antibacterial Activity (MIC) of Selected 1,3,4-Oxadiazole (B1194373) Derivatives
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5-(3,5-Dinitrophenyl)-N-methyl-1,3,4-oxadiazol-2-amine (5a) | S. aureus (Gram-positive) | 8.6 ± 0.03 | nih.gov |
| FQ Derivative (5c) | Klebsiella pneumoniae (Gram-negative) | 4.1 ± 0.01 | nih.gov |
| Piperazine-1-carboximidamide Derivative (27) | MRSA (Gram-positive) | 1.1 | rsc.org |
| Piperazine-1-carboximidamide Derivative (27) | A. baumannii (Gram-negative) | >64 | rsc.org |
| Piperazine-1-carboximidamide Derivative (27) | K. pneumoniae (Gram-negative) | >64 | rsc.org |
| Naphthofuran Derivative (14a) | P. aeruginosa (Gram-negative) | 0.2 | nih.gov |
| Naphthofuran Derivative (14a) | S. typhi (Gram-negative) | 0.4 | nih.gov |
Efficacy against Multidrug-Resistant Organisms (e.g., MRSA, Salmonella typhi)
A critical area of research has been the evaluation of this compound derivatives against multidrug-resistant (MDR) bacteria. Methicillin-resistant Staphylococcus aureus (MRSA) has been a prominent target. The incorporation of an oxadiazole ring into biphenylthiazole scaffolds produced a new series with potent antibacterial activity against MRSA strains. rsc.org One derivative from this class exhibited a MIC of 1.1 μg/mL against MRSA and demonstrated a bactericidal mode of action. rsc.org
Furthermore, certain phenylthiazole derivatives with an oxadiazole linker have shown efficacy against vancomycin-resistant species, including Vancomycin-Resistant S. aureus (VRSA) and Vancomycin-Resistant Enterococci (VRE). mdpi.com This is particularly noteworthy as vancomycin (B549263) is often a last-resort antibiotic for treating severe staphylococcal infections. While some initial screenings showed that simple aliphatic side chains on the 2-amino-1,3,4-oxadiazole linker were void of anti-MRSA activity, further modifications led to highly potent compounds. mdpi.com Studies on naphthofuran-containing 1,3,4-oxadiazoles have also demonstrated activity against Salmonella typhi, with reported MIC values of 0.4 mg/mL. nih.gov
Mechanistic Elucidation of Antibacterial Action (e.g., inhibition of LTA biosynthesis via PgcA/PgsA binding)
The mechanism of antibacterial action for 1,3,4-oxadiazole derivatives is an area of active investigation. One promising therapeutic target is the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria. acs.org LTA is a crucial component of the cell wall, and its inhibition can lead to bacterial death. Studies have identified 1,3,4-oxadiazole compounds as inhibitors of LTA synthesis, and recent work has focused on creating derivatives with enhanced activity. acs.org While the exact binding partners like PgcA/PgsA are part of ongoing research, the inhibition of the LTA pathway represents a key mechanistic route for these compounds.
Another identified mechanism of antibacterial action is the inhibition of DNA gyrase, also known as topoisomerase II. mdpi.com This enzyme is essential for bacterial DNA replication. Norfloxacin-1,3,4-oxadiazole hybrids have been designed and synthesized, showing excellent activity against MRSA through the potential inhibition of DNA gyrase. mdpi.com
Anticancer and Cytotoxic Potential
In addition to their antimicrobial properties, this compound derivatives have emerged as a significant scaffold in the development of novel anticancer agents. Their anti-proliferative effects are often linked to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells. mdpi.commdpi.com
In vitro Cytotoxicity against Human Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of 1,3,4-oxadiazole derivatives against a wide array of human cancer cell lines. The specific substitutions on the oxadiazole ring are critical in determining the potency and cancer cell line selectivity. For example, a series of 2,5-diaryl-1,3,4-oxadiazoles were evaluated against colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines, with some compounds showing promising activity. nih.gov Another study on benzimidazole-1,3,4-oxadiazole derivatives reported potent selective cytotoxicity against HeLa (cervical cancer), MCF7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and C6 (glioma) cell lines. ogu.edu.tr A 2-Indolyl-1,3,4-oxadiazole derivative, compound 5l, displayed significant cytotoxicity with IC₅₀ values of 29.1 μM and 39.8 μM against MCF-7 and SK-BR-3 breast cancer cell lines, respectively. nih.gov
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected 1,3,4-Oxadiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Benzimidazole-oxadiazole (5l) | HeLa (Cervical) | 0.224 ± 0.011 | ogu.edu.tr |
| Benzimidazole-oxadiazole (5n) | HeLa (Cervical) | 0.205 ± 0.010 | ogu.edu.tr |
| 2-Indolyl-1,3,4-oxadiazole (5l) | MCF-7 (Breast) | 29.1 | nih.gov |
| 2-Indolyl-1,3,4-oxadiazole (5l) | SK-BR-3 (Breast) | 39.8 | nih.gov |
| Mercaptoacetamide-pyrimidine-oxadiazole (9p) | A549 (Lung) | 3.8 ± 0.02 | nih.gov |
| 1,3,4-oxadiazole-thioether (18) | HepG2 (Liver) | 0.7 ± 0.2 | nih.gov |
Targeted Inhibition of Oncogenic Enzymes and Signaling Pathways
The anticancer activity of these compounds is often attributed to their ability to selectively inhibit enzymes crucial for cancer cell survival and proliferation. nih.govijnrd.orgnih.gov
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. In certain cancers with DNA repair deficiencies, inhibiting PARP can lead to cancer cell death. Several 1,3,4-oxadiazole derivatives have been investigated as PARP inhibitors. mdpi.comnih.gov In silico studies have shown that 1,3,4-oxadiazole derivatives can exhibit a high binding affinity for PARP-1. researchgate.netbenthamdirect.com Furthermore, a 2-Indolyl-1,3,4-oxadiazole derivative was shown to bind to the PARP1 active site and induce upregulation of cleaved PARP, indicating pathway inhibition. nih.gov
HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a key role in the epigenetic regulation of gene expression and are validated targets in oncology. Derivatives containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent, selective, and slow-binding inhibitors of HDAC6. nih.govmdpi.comnih.gov These compounds function as substrate analogs that lead to a long-lived enzyme-inhibitor complex. nih.gov Other 1,3,4-oxadiazole derivatives have also shown inhibitory activity against HDAC8. biointerfaceresearch.com
Telomerase Inhibition: Telomerase is an enzyme that maintains telomere length, and its activity is upregulated in the vast majority of cancer cells, allowing them to bypass normal cellular senescence. The 1,3,4-oxadiazole scaffold is considered a promising lead for developing telomerase inhibitors. researchgate.net Various derivatives, including those hybridized with quinoline (B57606) or pyridine (B92270) moieties, have demonstrated potent telomerase inhibitory activity, often stronger than reference compounds like 5-fluorouracil. mdpi.comnih.gov
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that manages DNA tangles during replication. Its inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells. Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been identified as potent inhibitors of topoisomerase II, with one derivative showing high potency against lung cancer cells and being 25-fold more selective for cancer cells over non-cancerous cells. nih.govresearchgate.net
Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to the cessation of cell growth. tandfonline.com Numerous 1,3,4-oxadiazole thioether and eugenol-based derivatives have been designed as TS inhibitors, with some compounds showing significantly more potent in vitro anticancer activity and TS inhibition than the standard chemotherapeutic agent 5-fluorouracil. rsc.orgnih.govrsc.org
Induction of Cell Growth Arrest, Apoptosis, and Cell Differentiation
Derivatives of 1,3,4-oxadiazole have emerged as a significant class of compounds in anticancer research due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
One area of investigation involves their role as histone deacetylase (HDAC) inhibitors. Anti-proliferative studies against colon carcinoma (SW620) and myeloid leukemia (HL60, HEL, KG1) cell lines have shown that HDAC inhibition by these derivatives correlates with the induction of cell growth arrest, apoptosis, and cell differentiation. nih.gov A particularly potent and selective inhibitor identified in these studies is N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide . nih.gov
Further research into new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles has demonstrated their cytotoxic potential. These compounds have been shown to reduce cell viability, trigger apoptosis, and disrupt the cell cycle. nih.gov For instance, in studies involving HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines, the compound 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (compound 3e) showed a notable effect, especially on the MDA-MB-231 cell line. nih.gov Treatment of HT-29 cells with this class of compounds at a concentration of 10 µM for 24 hours increased total apoptosis to a range of 9.4% to 51.2%, compared to 5.9% in untreated cells. nih.gov
Additionally, benzimidazole-based 1,3,4-oxadiazole derivatives have been synthesized and found to suppress the cell cycle and induce apoptosis. mdpi.com Among these, compounds 10 and 13 (specific structures detailed in the source) were identified as highly potent, with their activity further supported by molecular docking studies. mdpi.com Another derivative, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) , has been examined for its effects on cell cycle distribution and apoptosis in hepatocellular carcinoma cells, showing a time- and dose-dependent antiproliferative effect. sci-hub.se
Antidiabetic Activity and Metabolic Modulation
The 1,3,4-oxadiazole scaffold is a prominent feature in the development of novel antidiabetic agents. ijprajournal.comijper.org Research has explored various mechanisms through which these derivatives can help manage diabetes, including the modulation of key enzymes and receptors involved in glucose metabolism.
Modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
Peroxisome proliferator-activated receptors (PPARs) are crucial regulators of lipid and glucose homeostasis, making them attractive targets for antidiabetic drugs. The oxadiazole heterocycle has been identified as a promising core structure for the development of PPAR ligands. nih.gov While the broader class of oxazoles has shown potential, specific research into 1,3,4-oxadiazole derivatives as PPARγ agonists is an active area of investigation. nih.gov Patent filings have described certain oxadiazolone derivatives as PPAR delta agonists, indicating the scaffold's potential to interact with this family of receptors to treat metabolic disorders. google.com
Inhibition of α-glucosidase and α-amylase
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. derpharmachemica.com Several studies have demonstrated the potent inhibitory effects of 1,3,4-oxadiazole derivatives on these enzymes.
For example, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro inhibitory potential. nih.gov Similarly, quinoline–1,3,4-oxadiazole conjugates have been shown to be strong α-glucosidase inhibitors, with some compounds exhibiting greater potency than the reference drug, acarbose (B1664774). nih.gov
| Compound Series | Target Enzyme | Notable Compound | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 2-Thione-1,3,4-oxadiazole derivatives | α-Amylase | Compound 5g | Similar to Acarbose | nih.gov |
| Quinoline–1,3,4-oxadiazole conjugates | α-Glucosidase | Compound 4i (bromopentyl sidechain) | 15.85 | nih.gov |
| Quinoline–1,3,4-oxadiazole conjugates | α-Glucosidase | Acarbose (Reference) | 17.85 | nih.gov |
| 1,3,4-Oxadiazole derivatives | α-Amylase | Compound SC2 | 36.5 (µg/mL) | researchgate.net |
| 1,3,4-Oxadiazole derivatives | α-Amylase | Acarbose (Reference) | 68.9 (µg/mL) | researchgate.net |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
GSK-3β is another enzyme implicated in the pathogenesis of diabetes, as well as other conditions like Alzheimer's disease. acs.orgnih.gov Inhibition of GSK-3β is a promising therapeutic strategy, and 1,3,4-oxadiazole derivatives have been identified as potent inhibitors.
A series of 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives were developed and shown to have highly selective and potent inhibitory activity against GSK-3β. acs.orgnih.gov Molecular docking studies on N-amidoalkylated derivatives of 2-amino-1,3,4-oxadiazole have also predicted strong binding to the enzyme, suggesting their potential as GSK-3β inhibitors. rjptonline.org For instance, N-(((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) benzamide was identified as a lead compound based on these computational models. rjptonline.org
Anti-inflammatory and Analgesic Research
The 1,3,4-oxadiazole nucleus is a common feature in compounds developed for their anti-inflammatory and analgesic properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.com Research has shown that these derivatives can be effective in reducing inflammation and pain in various in vivo models.
A series of new methyl-imidazolyl-1,3,4-oxadiazoles were synthesized and evaluated, with several compounds showing significant antinociceptive and anti-inflammatory effects comparable to the standard drug indomethacin. nih.govresearchgate.net Another study focused on 1,3,4-oxadiazole derivatives synthesized from aspirin, with the aim of retaining anti-inflammatory activity while reducing gastrointestinal side effects. rjptonline.org In this study, compounds IVa and IVb (specific structures in source) demonstrated promising anti-inflammatory and analgesic activity in the carrageenan-induced rat paw edema and writhing tests, respectively. rjptonline.org
| Compound Series | Test Model | Activity | Notable Compounds | Reference |
|---|---|---|---|---|
| Methyl-imidazolyl-1,3,4-oxadiazoles | Writhing Test (Analgesic) | Significant antinociceptive effect | 8, 9, 11-13, 15 | nih.gov |
| Methyl-imidazolyl-1,3,4-oxadiazoles | Carrageenan-induced paw edema (Anti-inflammatory) | Significant activity | 11, 12, 13, 15 | nih.gov |
| Aspirin-derived 1,3,4-oxadiazoles | Carrageenan-induced paw edema (Anti-inflammatory) | Promising activity | IVa, IVb, IVd, IVe | rjptonline.org |
| Aspirin-derived 1,3,4-oxadiazoles | Analgesic Studies | Better activity than aspirin | IVa, IVb | rjptonline.org |
Antiviral Activity
The 1,3,4-oxadiazole scaffold is present in several compounds with established or potential antiviral activity. mdpi.comnih.gov The most prominent example is Raltegravir , an integrase inhibitor used in the treatment of HIV, which contains a 1,3,4-oxadiazole ring. mdpi.com
Research has also explored novel derivatives for their antiviral properties. A study on new 1,3,4-oxadiazole-derived α-aminophosphonates evaluated their in vitro activity against the avian coronavirus infectious bronchitis virus (IBV). nih.gov Several of the synthesized phosphonates and their corresponding phosphonic acids showed inhibitory effects on the replication of the IBV Beaudette strain in chicken embryo kidney (CEK) cells, highlighting a potential avenue for the development of new antiviral agents. nih.gov
Antioxidant Properties and Protection against Oxidative Stress
Derivatives of 1,3,4-oxadiazole have demonstrated notable antioxidant capabilities. Certain compounds, such as 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and 3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide, have shown significant antioxidant activity, even greater than the standard, Ascorbic acid. benthamdirect.com The antioxidant potential of these derivatives is often evaluated through various radical scavenging assays, including those for DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov
The introduction of a nitro group into the phenyl ring of 2-amino-1,3,4-oxadiazole derivatives has been found to enhance their antioxidant properties. mdpi.com Specifically, compounds featuring electron-donating substituents on substituted aldehydes have exhibited significant radical scavenging potential. nih.gov The antioxidant activity of these compounds is a key area of interest, as it suggests a potential role in mitigating oxidative stress-related cellular damage. nih.govmdpi.com
Interactive Table: Antioxidant Activity of this compound Derivatives
| Compound | Antioxidant Activity Comparison | Reference |
|---|---|---|
| 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide | Greater than Ascorbic acid | benthamdirect.com |
| 3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide | Greater than Ascorbic acid | benthamdirect.com |
| 2-amino-1,3,4-oxadiazole with nitro group | Strong antioxidant properties | mdpi.com |
Antimycobacterial Activity and Mechanism of Action
Efficacy against Mycobacterium tuberculosis (Mtb) H37Rv and Drug-Resistant Isolates
N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb isolates. cuni.czresearchgate.net Many of these compounds have achieved minimum inhibitory concentration (MIC) values of ≤ 0.03 µM, indicating high potency. cuni.czresearchgate.net The most significant activity has been observed in derivatives with benzylamino or C5-C9 alkylamino substitutions on the oxadiazole or thiadiazole scaffold. cuni.czresearchgate.net
Furthermore, pyrimidine-1,3,4-oxadiazole hybrids, particularly those with C8–C12 alkyl chains, have shown effectiveness against M. tuberculosis H37Rv starting at a concentration of 2 μM. tandfonline.comtandfonline.com These hybrids also inhibit MDR strains at similar concentrations to the susceptible strain, suggesting they are not affected by common resistance mechanisms. tandfonline.comtandfonline.com Some N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives have shown antimycobacterial activity against susceptible and drug-resistant M. tuberculosis strains with MICs of 4–8 µM. nih.gov
Interactive Table: Antimycobacterial Activity of this compound Derivatives
| Compound Series | Target Strains | Potency (MIC) | Reference |
|---|---|---|---|
| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | Mtb H37Rv, MDR-Mtb, XDR-Mtb | ≤ 0.03 µM | cuni.czresearchgate.net |
| Pyrimidine-1,3,4-oxadiazole hybrids (C8–C12 alkyls) | Mtb H37Rv, MDR strains | ≥ 2 μM | tandfonline.comtandfonline.com |
Inhibition of Mycobacterial Cell Wall Biosynthesis (e.g., Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1))
The antimycobacterial action of certain this compound derivatives is attributed to the disruption of mycobacterial cell wall biosynthesis. cuni.czresearchgate.net A key target in this pathway is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). cuni.czresearchgate.net DprE1 is essential for the synthesis of arabinogalactan (B145846), a critical component of the mycobacterial cell wall. tandfonline.com
The mechanism involves the in vivo activation of a nitro moiety on the compound by the flavoenzyme DprE1, leading to a reactive nitroso form that covalently binds to the enzyme. researchgate.net This inhibition of DprE1 disrupts the production of arabinogalactan, ultimately compromising the integrity of the cell wall and leading to bacterial death. researchgate.nettandfonline.com The selectivity of these inhibitors for mycobacterial DprE1, an enzyme absent in humans, makes them promising candidates for targeted therapy with potentially minimal side effects. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of 1,3,4-oxadiazol-2-amine (B1211921) have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orgmdpi.com These enzymes are crucial targets in the management of neurological disorders like Alzheimer's disease. rsc.org
Several newly synthesized 1,3,4-oxadiazole derivatives have shown promising inhibitory effects against both MAO-A/B and cholinesterases. rsc.org Specifically, certain compounds displayed IC₅₀ values ranging from 0.83 to 2.67 μM for AChE. rsc.org In another study, 5-Aryl-1,3,4-oxadiazoles with a dodecyl chain showed moderate dual inhibition of both AChE and BChE, with IC₅₀ values for AChE ranging from 12.8 to 99.2 µM. mdpi.comresearchgate.net Interestingly, many of these oxadiazole derivatives demonstrated lower IC₅₀ values against AChE than the established drug rivastigmine. mdpi.comresearchgate.net The inhibition is believed to be non-covalent, with the compounds blocking the entrance to the enzyme's active site. mdpi.comresearchgate.net
Interactive Table: Cholinesterase Inhibition by this compound Derivatives
| Compound Series | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Novel 1,3,4-oxadiazole derivatives | AChE | 0.83–2.67 μM | rsc.org |
| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | AChE | 12.8–99.2 µM | mdpi.comresearchgate.net |
Investigation of Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) has emerged as a significant target in cancer therapy due to its role in stabilizing oncogenic protein kinases. researchgate.netresearchgate.net Derivatives of 1,3,4-oxadiazole are being explored as potential inhibitors of Hsp90's N-terminal ATPase activity. researchgate.netresearchgate.net
Molecular docking studies have shown that compounds like 4-methyl-2-(((5-methyl-1,3,4-oxadiazol-2-yl) amino) methyl) phenol (B47542) (MoxOH) and its metal complexes can bind effectively to the ATP binding pocket of Hsp90. researchgate.netresearchgate.net These compounds have demonstrated excellent binding percentages and low binding energies, suggesting they could act as competitive inhibitors of ATP. researchgate.netresearchgate.net This inhibition of Hsp90 can lead to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation. tubitak.gov.tr
Rational Design and Structural Modification Strategies for N Methyl 1,3,4 Oxadiazol 2 Amine Analogues
Structure-Activity Relationship (SAR) Studies Guiding Substituent Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents on the 1,3,4-oxadiazole (B1194373) ring influence biological activity. These studies have revealed that the nature and position of substituents are critical for the potency and selectivity of these compounds.
For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, the introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring was found to be crucial for anticonvulsant activity. longdom.orgjchemrev.com Specifically, the presence of a fluoro substituent at the para-position of a benzylthio moiety attached to the 5-position resulted in the most potent anticonvulsant effects. jchemrev.com This highlights the importance of both the amino group and specific halogen substitutions on appended aromatic rings.
In the context of anticancer activity, SAR analyses of 1,3,4-oxadiazole/chalcone (B49325) hybrids have shown that substitutions on both the phenyl ring carrying the oxadiazole moiety and the chalcone phenyl ring are essential. nih.gov For the phenyl ring attached to the oxadiazole, effective substitutions follow the order of 3,4,5-trimethoxy > hydrogen > p-methoxy. nih.gov Similarly, for the chalcone phenyl ring, hydrogen, p-methoxy, or 3,4,5-trimethoxy groups were found to be the more effective substitutions. nih.gov
Furthermore, in the pursuit of antibacterial agents, it has been observed that electron-withdrawing substituents on 1,3,4-oxadiazole derivatives can enhance activity compared to electron-donating groups. derpharmachemica.com Conversely, for certain anticonvulsant compounds with a phthalamide (B166641) moiety, electron-donating groups, such as a methoxy (B1213986) substituent on an aryl group, were found to enhance the activity. derpharmachemica.com
These examples underscore the nuanced and context-dependent nature of SAR in the design of N-methyl-1,3,4-oxadiazol-2-amine analogues, where the optimal substituent is dictated by the specific therapeutic target.
Molecular Hybridization as a Design Principle
Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, efficacy, and a modified biological activity spectrum. rsc.org This strategy has been successfully applied to the 1,3,4-oxadiazole scaffold.
A notable example is the hybridization of the 1,3,4-oxadiazole moiety with a quinoxaline (B1680401) nucleus. mdpi.com This combination has yielded novel scaffolds with significant antitumor activity. mdpi.com Another approach involves creating hybrid molecules containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings, along with a Schiff base moiety, which have demonstrated potent antitumor activities. nih.gov
The hybridization of 1,3,4-oxadiazoles with thiazolidinediones has also been explored to enhance α-amylase and α-glucosidase inhibition for potential antidiabetic applications. rsc.org This approach is based on the premise that combining multiple biologically active functional groups can lead to greater affinity and efficiency. rsc.org Similarly, hybrid molecules incorporating 1,2,4-triazole (B32235) and 1,3,4-oxadiazole have shown promising antibacterial and antiparasitic effects. tandfonline.com
The design of hybrid molecules extends to combining the 1,3,4-oxadiazole ring with natural products. For example, cholic acid has been hybridized with the 1,3,4-oxadiazole moiety to improve antibacterial properties. beilstein-journals.org This strategy leverages the biological activities of both components to create novel therapeutic candidates. beilstein-journals.org
Impact of Alkyl Chain Length and Aromatic/Heteroaromatic Substituents on Biological Potency
The biological potency of this compound analogues is significantly influenced by the length of alkyl chains and the nature of aromatic or heteroaromatic substituents attached to the core structure.
Studies on the antitubercular activity of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives have shown a clear dependence on the alkyl chain length. The most active compounds possessed alkyl chains with 10 to 12 carbon atoms. nih.gov For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine exhibited potent antimycobacterial activity. nih.gov Similarly, in a series of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) substituted N-hydroxyethyl quaternary ammonium (B1175870) salts, the dodecyl alkyl chain conferred the highest antimicrobial activity. nih.gov However, in a series of antidepressant candidates, benzyl-substituted derivatives showed superior activity compared to those with C4-C7 alkyl chains. rsc.org
The nature of aromatic and heteroaromatic substituents also plays a crucial role. In a series of 1,3,4-oxadiazole/chalcone hybrids, the presence of methoxy groups on the phenyl rings was found to be important for anticancer activity. nih.gov Specifically, a 3,4,5-trimethoxy substitution on the phenyl ring attached to the oxadiazole moiety was particularly effective. nih.gov
The introduction of different heteroaromatic rings can also modulate activity. For example, in a series of pyrazole-vinyl-1,3,4-oxadiazole hybrids, compounds bearing an indole (B1671886) or furan (B31954) moiety showed enhanced antimalarial activity. nih.gov Furthermore, the substitution pattern on these aromatic rings is critical. For antidepressant 1,3,4-oxadiazole derivatives, the position of substituents like fluorine, chlorine, trifluoromethyl, and methyl on a benzyl (B1604629) ring significantly impacted activity, with para-substitution generally being the most favorable. rsc.org
These findings highlight that a careful selection of alkyl chain length and the electronic and steric properties of aromatic and heteroaromatic substituents is essential for optimizing the biological potency of this compound analogues.
Design of Hybrid Molecules with Other Pharmacologically Active Moieties
The design of hybrid molecules that conjugate the this compound scaffold with other pharmacologically active moieties is a powerful strategy to develop multifunctional agents with potentially synergistic or novel mechanisms of action. This approach aims to combine the therapeutic benefits of different pharmacophores into a single chemical entity.
One prominent example is the conjugation of 1,3,4-oxadiazoles with the benzimidazole (B57391) nucleus, which has yielded compounds with significant cytotoxic activities against various cancer cell lines. nih.govjst.go.jp These hybrid molecules have shown promise as potent anticancer agents. nih.govjst.go.jp
Another successful hybridization strategy involves linking the 1,3,4-oxadiazole ring with quinolone antibacterial drugs. nih.gov For instance, derivatives of nalidixic acid and norfloxacin (B1679917) incorporating a 1,3,4-oxadiazole moiety have demonstrated enhanced antibacterial activity, including against resistant strains. nih.gov
The 1,3,4-oxadiazole scaffold has also been conjugated with peptides to create peptidomimetics with potentially improved stability and bioavailability. rsc.org For example, analogues of leuprolide acetate (B1210297) have been synthesized with the oxadiazole moiety at either the C- or N-terminus. rsc.org
Furthermore, hybrid molecules containing 1,3,4-oxadiazole and other heterocyclic systems like 1,2,4-triazole have been designed as potent antibacterial and antitubercular agents. tandfonline.com The combination of these two heterocyclic rings can lead to compounds with a broad spectrum of antimicrobial activity. tandfonline.com The hybridization of 1,3,4-oxadiazole with cholic acid has also been explored to create new antimicrobial agents. beilstein-journals.org
Future Directions and Emerging Research Opportunities in N Methyl 1,3,4 Oxadiazol 2 Amine Research
Exploration of Novel Biological Targets and Therapeutic Applications
The 1,3,4-oxadiazole (B1194373) nucleus is a cornerstone in the development of new therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects. researchgate.netopenmedicinalchemistryjournal.comontosight.ai Future research is set to build upon this foundation, exploring new diseases and biological targets.
Antiparasitic Agents: Vector-borne parasitic diseases like Human African Trypanosomiasis (HAT), Leishmaniasis, and Malaria affect millions globally, necessitating urgent development of new drugs. nih.gov Phenotypic screening of compound libraries has identified 1,3,4-oxadiazole derivatives as potent broad-spectrum antiparasitic agents. nih.govunimi.it For instance, a screening effort against Trypanosoma brucei identified a 1,3,4-oxadiazole derivative as a promising hit, leading to the development of compounds with potent antitrypanosomal and antimalarial activity, and moderate potency against Leishmania species. nih.govunimi.it Further optimization of these scaffolds could yield pan-active antiparasitic molecules with low toxicity. nih.gov
Antimycobacterial Agents: The rise of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents. nih.gov N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines have shown outstanding activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, and nontuberculous mycobacteria (NTM). nih.govcuni.czresearchgate.net These compounds have demonstrated high selectivity for mycobacteria with minimal activity against other bacteria and fungi. nih.gov The exploration of isosteric replacements and structural modifications based on a molecular hybridization approach is a key future direction. nih.govresearchgate.net
Antifungal Agents: Invasive fungal infections are a major cause of mortality, particularly in immunocompromised patients. rsc.org The structural similarity of 1,3,4-oxadiazoles to existing azole antifungal drugs makes them attractive candidates for developing new agents. rsc.org Research has shown that incorporating the 1,3,4-oxadiazole ring into other scaffolds, such as phenylthiazole, can lead to compounds with selective and potent antifungal activity, particularly against resistant strains like Candida albicans. rsc.orgnih.gov
Enzyme Inhibition: Beyond antimicrobial applications, 1,3,4-oxadiazole derivatives are being investigated as inhibitors for a variety of enzymes implicated in other diseases.
Notum Inhibition: The enzyme Notum is a negative regulator of the Wnt signaling pathway, which is crucial for stem cell maintenance. google.com Inhibitors of Notum, including N-methyl-1,3,4-oxadiazol-2-amine derivatives, are being developed for their potential in treating diseases ameliorated by Wnt pathway activation. google.com
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is a target for cancer and neurodegenerative diseases. Arylcyclopropylamine-based compounds featuring a 1,3,4-oxadiazole linker, such as 5-((((trans)-2-(4-(benzyloxy)phenyl)cyclopropyl)amino)methyl)-N-methyl-1,3,4-oxadiazol-2-amine, have been identified as inhibitors of LSD1. google.com
α-Glucosidase Inhibition: Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. plos.org
The diverse biological activities of 1,3,4-oxadiazole derivatives are summarized in the table below.
| Biological Activity | Target Organism/Enzyme | Example Derivative Class | Reference |
| Antiparasitic | Trypanosoma brucei, Leishmania infantum, Plasmodium falciparum | 1,3,4-Oxadiazole derivatives | nih.govunimi.it |
| Antimycobacterial | Mycobacterium tuberculosis, Nontuberculous mycobacteria (NTM) | N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | nih.govcuni.cz |
| Antifungal | Candida albicans | Phenylthiazole-oxadiazole hybrids | rsc.org |
| Enzyme Inhibition | Notum, LSD1, α-Glucosidase | This compound derivatives, Arylcyclopropylamines | google.comgoogle.complos.org |
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for rational drug design and optimization.
Antimycobacterial Mechanism: For antitubercular derivatives, the mechanism of action has been experimentally confirmed to involve the disruption of mycobacterial cell wall biosynthesis. nih.govresearchgate.net These compounds inhibit decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the arabinogalactan (B145846) synthesis pathway. nih.govcuni.czresearchgate.net The nitroaryl moiety of active compounds is believed to be activated by DprE1 to a reactive nitroso form, which then covalently binds to the enzyme. nih.gov This specific mechanism explains the lack of cross-resistance with existing antitubercular drugs. nih.gov
Molecular Docking Studies: Computational molecular docking is a powerful tool for investigating interactions between ligands and their target proteins.
Anticonvulsant Activity: In-silico screening of 1,3,4-oxadiazole derivatives against the GABAa receptor (PDB ID: 4COF) has been used to predict anticonvulsant activity. researchgate.net These studies revealed that potent compounds form multiple hydrogen bond interactions with key amino acid residues like Glu52, Ser51, and Val53 in the receptor's binding site. researchgate.net
α-Glucosidase Inhibition: Docking studies of oxadiazole derivatives with α-glucosidase (PDB ID: 1XSK) have shown that these inhibitors interact with acidic or basic amino acid residues through hydrogen bonds and hydrophobic interactions. plos.org Kinetic studies suggest an un-competitive mode of inhibition for the most potent compounds. plos.org
Future research will likely involve the use of advanced techniques such as cryo-electron microscopy and X-ray crystallography to obtain high-resolution structures of oxadiazole derivatives in complex with their biological targets. Additionally, the synthesis of chemical probes, such as alkyne-substituted analogues, will be instrumental in proteomics experiments aimed at identifying the specific molecular targets and deconvoluting the mechanism of action in various organisms. nih.gov
Development of High-Throughput Screening Methodologies for Derivative Libraries
The discovery of novel bioactive 1,3,4-oxadiazole derivatives is greatly accelerated by high-throughput screening (HTS) methodologies. These approaches allow for the rapid evaluation of large libraries of compounds to identify initial "hits" for further development.
In Vitro HTS: Laboratory-based HTS assays are a cornerstone of modern drug discovery. A recent study demonstrated the effectiveness of this approach by screening a library of 258 synthetic compounds against α-glucosidase. plos.org This screen identified 63 active compounds, with a 1,3,4-oxadiazole derivative emerging as the most potent inhibitor with an IC₅₀ value of 3.23 ± 0.8 μM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 378.2 ± 0.12 μM). plos.org Similarly, whole-cell phenotypic screenings have been successfully employed to identify 1,3,4-oxadiazole derivatives with broad-spectrum antiparasitic activity from large chemical libraries. unimi.it
In Silico HTS: Computational, or in silico, screening offers a time- and cost-effective alternative to experimental HTS. Virtual screening of 65 1,3,4-oxadiazole compounds against the GABAa receptor identified 17 derivatives with excellent predicted binding scores, significantly better than standard drugs like ethosuximide (B1671622) and carbamazepine. researchgate.net This in silico approach helps prioritize compounds for synthesis and biological testing, streamlining the discovery process. researchgate.net
Future efforts will focus on developing more sophisticated and automated HTS platforms. This includes the miniaturization of assays to reduce reagent consumption and the development of novel reporter systems for more sensitive and specific detection of biological activity. The integration of HTS with combinatorial chemistry, which allows for the rapid synthesis of large, diverse libraries of 1,3,4-oxadiazole derivatives, will be key to exploring a wider chemical space and increasing the probability of discovering novel drug candidates. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling predictive modeling, virtual screening, and de novo design of molecules with desired properties. researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity.
Antimycobacterial Agents: A 3D-QSAR study on 41 1,3,4-oxadiazole derivatives was conducted using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. brieflands.com The resulting model successfully predicted the antimycobacterial activity and provided insights for designing more potent molecules, suggesting that smaller substituents and the presence of electronegative groups would be beneficial. brieflands.com
Antibacterial Agents: A 3D-QSAR model was used to design and synthesize a novel cinnamic acid derivative containing a 1,3,4-oxadiazole moiety with potent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), a pathogen that causes rice bacterial leaf streak. acs.org
Machine Learning for Analysis: ML algorithms are also being applied to analyze complex experimental data. In one study, ML was used in conjunction with Raman spectroscopy to successfully discriminate between corroded and inhibitor-protected copper surfaces. researchgate.net This demonstrates the potential of ML to analyze data from various assays and provide predictive insights into the performance of 1,3,4-oxadiazole derivatives in different applications, such as corrosion inhibition. researchgate.net
The future will see a greater integration of AI and ML across the entire drug discovery pipeline for this compound derivatives. These technologies will accelerate the identification of lead compounds, optimize molecular structures for enhanced efficacy and selectivity, and refine pharmacological predictions, ultimately reducing development timelines and costs. researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Q & A
Basic: What spectroscopic methods are used to validate the structure of N-methyl-1,3,4-oxadiazol-2-amine derivatives?
Answer:
The structural validation of this compound derivatives relies on a combination of spectroscopic techniques:
- ¹H NMR and ¹³C NMR to confirm proton and carbon environments, particularly for the oxadiazole ring and substituent groups (e.g., methyl, aryl).
- FTIR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H vibrations).
- Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation pattern analysis.
These methods ensure precise characterization of regioisomers and substituent positions .
Basic: What synthetic routes are employed for this compound derivatives?
Answer:
Common synthetic strategies include:
- Cyclization of semicarbazides or thiosemicarbazides using dehydrating agents like POCl₃ under reflux conditions .
- Electrochemical oxidation of semicarbazones at platinum electrodes, particularly for derivatives with sterically hindered substituents .
- Microwave-assisted synthesis to accelerate reaction kinetics and improve yields for complex derivatives .
Purification typically involves recrystallization or chromatography .
Advanced: How can reaction conditions be optimized to synthesize high-purity this compound derivatives?
Answer:
Optimization strategies include:
- Ultrasound-assisted synthesis to enhance reaction rates and reduce byproducts (e.g., improved yields for 5-phenyl derivatives under sonication) .
- Varying catalysts and solvents : For example, using POCl₃ in anhydrous dichloromethane for cyclization reactions .
- Temperature control : Reflux conditions (60–80°C) for 6–8 hours to balance reaction completion and decomposition .
Process monitoring via TLC and HPLC ensures purity (>95%) and identifies intermediates .
Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Answer:
Contradictions often arise from structural substituent effects and assay variability . Resolution strategies:
- Comparative structure-activity relationship (SAR) studies : Analyze substituent impacts (e.g., electron-withdrawing groups like -Cl enhance anticancer activity, while bulky groups improve antimicrobial potency) .
- Standardized bioassays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) or cancer cell lines (e.g., NCI-60 panel) to minimize variability .
- Mechanistic studies : Employ molecular docking to predict target binding (e.g., interactions with bacterial gyrase vs. human topoisomerase II) .
Advanced: How can RP-HPLC methods be validated for quantifying this compound derivatives?
Answer:
Key validation parameters include:
- Mobile phase optimization : A 70:30 acetonitrile/water ratio with 0.1% TFA achieves baseline separation (retention time ~3.35 min) .
- Linearity and sensitivity : Calibration curves (1–100 µg/mL) with R² > 0.99 and LOD/LOQ < 0.5 µg/mL.
- Reproducibility : Intraday/interday precision (RSD < 2%) and recovery rates (98–102%) for spiked matrices .
- Forced degradation studies : Acid/alkali hydrolysis to assess stability and degradation pathways .
Advanced: What computational approaches predict the bioactivity of this compound derivatives?
Answer:
- Molecular docking : Predict binding affinities to targets like DNA gyrase (PDB: 1KZN) or EGFR kinase (PDB: 1M17) using AutoDock Vina .
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values for antimicrobial or antiproliferative activity .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and redox behavior .
Advanced: How do substituent modifications influence biological activity?
Answer:
- Electron-withdrawing groups (-Cl, -F) : Enhance anticancer activity by increasing electrophilicity and DNA intercalation potential (e.g., 4b: mean GP = 45.20 against NCI-60 panel) .
- Bulkier substituents (cyclopentyl, aryl) : Improve antimicrobial activity via hydrophobic interactions with bacterial membranes (e.g., compound 3a-e: MIC = 8–16 µg/mL) .
- Methoxy groups : Modulate solubility and bioavailability, critical for CNS-targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
